Regioisomeric Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl N-Aryl Substitution
The target compound bears a 4-chlorophenyl substituent at the imidazole N-1 position, distinguishing it from the commercially available regioisomer ethyl 2-{[1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS 1207036-82-5), which carries a 3-chlorophenyl group. The positional change of chlorine from the para to meta position on the N-phenyl ring alters the electronic distribution and steric presentation of the substituent, which can affect binding interactions with kinase hinge regions and hydrophobic pockets. In the broader 2-thioimidazole p38 MAP kinase inhibitor class, computational CoMFA and CoMSIA models have identified the electrostatic and steric fields around the N-1 aryl substituent as significant contributors to p38α inhibitory activity [1]. While no direct head-to-head bioactivity comparison between these two specific regioisomers has been published, the molecular docking studies on 174 2-thioimidazole compounds demonstrated that N-aryl substituent geometry directly influences the 'lobster' active conformation required for p38α binding via hydrogen bonds with Lys53, Gly110, Met109, and Ala157 [1].
| Evidence Dimension | Positional isomerism of chlorine on N-phenyl ring and its predicted impact on p38α kinase binding conformation |
|---|---|
| Target Compound Data | 4-Chlorophenyl (para-substituted); ClogP predicted ~4.2; Topological Polar Surface Area ~78.2 Ų [2] |
| Comparator Or Baseline | 3-Chlorophenyl (meta-substituted) regioisomer (CAS 1207036-82-5); identical molecular formula C20H19ClN2O2S, MW 386.89 |
| Quantified Difference | No published quantitative bioactivity difference between these two specific regioisomers. Class-level CoMFA q² values for 2-thioimidazole p38α models range from 0.5 to 0.7, indicating that electrostatic and steric fields around N-1 aryl substituents account for approximately 50-70% of the variance in p38α inhibitory activity [1]. |
| Conditions | Computational 3D-QSAR modeling (CoMFA/CoMSIA) based on a dataset of 174 2-thioimidazole compounds with known p38α inhibitory activities; molecular docking into p38α ATP-binding site (PDB entries used as templates) [1]. |
Why This Matters
For procurement decisions, the 4-chlorophenyl regioisomer offers a distinct spatial presentation of the chlorine atom that may be critical for reproducing specific ligand-protein interactions reported in p38 MAP kinase inhibitor SAR studies, whereas the 3-chlorophenyl variant may exhibit different binding geometry and potency.
- [1] Li, Y., et al. (2019). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations. Bentham Science. Dataset of 174 2-thioimidazole compounds analyzed by CoMFA/CoMSIA 3D-QSAR and molecular docking. View Source
- [2] Drug Metabolite Database (INTEDE). Pharmaceutical Properties for C20H19ClN2O2S: Topological Polar Surface Area 78.2 Ų. ID based on molecular formula match. View Source
